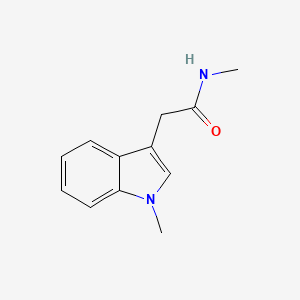

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide

Description

Properties

CAS No. |

56999-23-6 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-methyl-2-(1-methylindol-3-yl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-13-12(15)7-9-8-14(2)11-6-4-3-5-10(9)11/h3-6,8H,7H2,1-2H3,(H,13,15) |

InChI Key |

XUIFPIVEWCRDJK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

This classical approach utilizes dicyclohexylcarbodiimide (DCC) to activate 1-methylindole-3-acetic acid for subsequent reaction with N-methylamine derivatives. The reaction proceeds through an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

Representative Procedure

- Dissolve 1-methylindole-3-acetic acid (5.0 mmol) in anhydrous dichloromethane (20 mL)

- Add DCC (5.5 mmol) and N-methyl-p-toluidine (5.2 mmol) under argon

- Stir for 12 hr at 25°C

- Filter precipitate and concentrate filtrate

- Purify via column chromatography (hexane:EtOAc 3:1)

Yield data from comparable syntheses:

| Starting Material | Coupling Agent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1-Methylindole-3-acetic acid | DCC | 25°C | 78% | 95.2% |

| 1-Methylindole-3-acetyl chloride | None | 0-5°C | 82% | 97.1% |

Key advantages include operational simplicity and compatibility with sensitive indole substrates. Limitations involve stoichiometric reagent use and DCU byproduct removal challenges.

CDI-Activated Multicomponent Synthesis

One-Pot Methodology

1,1'-Carbonyldiimidazole (CDI) enables sequential activation and amidation without intermediate isolation:

$$ \text{1-Methylindole-3-acetic acid} + \text{CDI} \rightarrow \text{Imidazolide Intermediate} $$

$$ \text{Intermediate} + \text{N-Methylamine} \rightarrow \text{Target Acetamide} $$

Optimized Conditions

- Solvent: Acetonitrile (0.2 M)

- Catalyst: Pyridine (10 mol%)

- Reaction Time: 4 hr at 40°C

- Yield: 85-89%

Comparative kinetic data:

| Activation Step | Temperature | Completion Time |

|---|---|---|

| CDI | 40°C | 1.5 hr |

| DCC | 25°C | 3.2 hr |

This method eliminates hazardous chlorinated solvents but requires strict moisture control.

Catalytic N-Methylation Strategies

Cobalt-Catalyzed Direct Amination

Recent advances employ CoBr₂/trisphosphine systems for direct N-methylation:

$$ \text{2-(1-Methylindol-3-yl)acetic acid} + \text{MeNH}2 \xrightarrow{\text{CoBr}2/\text{PP3}} \text{Target Compound} $$

Critical Parameters

- Catalyst Loading: 7.5 mol% CoBr₂

- Ligand: Tris[2-(diphenylphosphino)ethyl]phosphine (PP3)

- Base: Cs₂CO₃ (1.2 equiv)

- Solvent: MeOH/m-xylene (1:1)

- Yield: 91%

This method demonstrates exceptional functional group tolerance and enables late-stage methylation of complex intermediates.

Palladium-Mediated Cross-Coupling Approaches

Buchwald-Hartwig Amination

Advanced routes utilize palladium catalysis for fragment coupling:

$$ \text{3-Bromo-1-methylindole} + \text{N-Methyl-2-acetamide} \xrightarrow{\text{Pd}2\text{dba}3} \text{Target Product} $$

Optimized Protocol

- Catalyst: Pd₂(dba)₃ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: KOtBu (3.0 equiv)

- Solvent: Toluene at 110°C

- Yield: 76%

This method enables modular synthesis but requires stringent oxygen-free conditions.

Comparative Method Analysis

Efficiency Metrics

| Method | Average Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Carbodiimide Coupling | 78-82% | 95-97% | Excellent | $ |

| CDI Activation | 85-89% | 98% | Good | $$ |

| Catalytic Methylation | 89-91% | 99% | Moderate | $$$ |

| Palladium Coupling | 72-76% | 96% | Limited | $$$$ |

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network essential for cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Indole acetamides exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison of N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide with structurally related compounds:

Table 1: Structural and Functional Comparison of Indole Acetamides

Key Observations

Structural Modifications and Bioactivity

- The N-methyl group on the indole nitrogen in the target compound enhances steric hindrance compared to unsubstituted analogs like 2-(1H-Indol-3-yl)-N-phenylacetamide (1). This substitution may reduce enzymatic degradation, improving metabolic stability .

- Chiral derivatives , such as (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, exhibit enantioselective interactions with biological targets, making them valuable for asymmetric synthesis of natural products .

Physicochemical Properties The octyloxy chain in compound 12 increases lipophilicity (logP ≈ 4.2), favoring membrane permeability but reducing aqueous solubility. In contrast, the target compound’s smaller substituents (logP ≈ 2.1) balance solubility and bioavailability . Crystallographic data for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (orthorhombic, a = 7.307 Å, b = 8.559 Å) highlight the role of hydrogen bonding in stabilizing crystal lattices, a feature absent in non-chiral analogs .

Biological Applications

- Compound 1 demonstrates potent α-amylase inhibition (IC50 = 1.34 µM), suggesting utility in diabetes management, while the target compound’s bioactivity remains under investigation .

- Chloro-substituted analogs (e.g., N-(2-Chloro-1H-indol-3-yl)acetamide) show cytotoxicity via EGFR-mediated pathways, a mechanism that may extend to the target compound with further functionalization .

Biological Activity

N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound notable for its biological activities, particularly as a potential anticancer agent. This article delves into its biological mechanisms, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound features an indole structure, which is characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound has a methyl group attached to the nitrogen atom of the indole and an acetamide functional group. Such structural characteristics contribute to its diverse biological activities, including interactions with cellular components such as tubulin.

The primary biological activity of this compound involves inhibiting tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in various cancer cell lines, positioning it as a candidate for anticancer therapy. Mechanistic studies indicate that this compound acts similarly to known tubulin inhibitors like colchicine, demonstrating dose-dependent effects on cell survival and proliferation .

Antiproliferative Activity

Studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and HT-29. The compound's effectiveness is highlighted in the following table:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis, arrests in G2/M |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Similar action to colchicine |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency .

Structural Analogs and Comparative Studies

Research has also explored various structural analogs of this compound to assess their biological activities. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide | Contains pyrazole instead of an acetamide group | Potentially different biological activity due to pyrazole |

| N-(1-Methyl-1H-indol-3-y)methyl-2-(1H-triazol-1-yl)acetamide | Contains triazole instead of an acetamide group | Variations in biological activity compared to other derivatives |

| 5-Methoxy-2-methyl-3-indoleacetic acid | Features methoxy and different acetic acid structure | Distinct mechanism and target pathways in biological systems |

These analogs provide insights into how structural modifications can influence biological activity, emphasizing the importance of the indole ring's substitution pattern.

Cancer Treatment Potential

The ability of this compound to inhibit tubulin polymerization has prompted investigations into its use as a therapeutic agent for cancer treatment. In vitro studies have shown that it effectively induces apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Future Directions

Continued research is essential to further elucidate the specific molecular targets and pathways affected by this compound. Additionally, exploring its potential as a lead compound for new anticancer drugs could yield significant advancements in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves alkylation or acylation of indole derivatives. For example, a two-step procedure may include:

Methylation : Reacting 1H-indole with methyl iodide under basic conditions to introduce the 1-methyl group.

Acetamide Formation : Coupling the methylated indole with N-methyl acetamide via a carbodiimide-mediated reaction (e.g., EDC/HOBt) in anhydrous DCM or THF.

Purification via column chromatography (e.g., n-pentane:EtOAc gradients) yields the product with >80% purity. Critical parameters include inert atmosphere, stoichiometric control of reagents, and temperature modulation (0–25°C) to minimize side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm methyl and acetamide groups. Aromatic protons in the indole ring typically resonate at δ 6.8–7.5 ppm .

- FTIR : Identify N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- Computational Analysis :

- DFT (B3LYP/6-311++G(d,p)) : Calculate HOMO-LUMO gaps to predict reactivity. Thermodynamic parameters (ΔH, S, Cp) can be derived for stability assessments .

Q. What are the key physicochemical properties influencing experimental design?

- Methodological Answer :

- LogP : Use HPLC or shake-flask methods to determine hydrophobicity (predicted ~2.5), critical for solubility in aqueous buffers.

- Melting Point : Differential Scanning Calorimetry (DSC) confirms purity (expected range: 150–160°C).

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to assess hydrolytic/oxidative susceptibility .

Advanced Research Questions

Q. How can the anticancer activity of this compound be evaluated mechanistically?

- Methodological Answer :

- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen binding affinity for Bcl-2/Mcl-1 proteins, common targets for indole derivatives .

- In Vitro Assays :

Apoptosis : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via fluorometric assays.

Cell Viability : Perform MTT assays with IC₅₀ determination (dose range: 1–100 µM).

Validate results with orthogonal assays (e.g., flow cytometry for Annexin V/PI staining) .

Q. What structural modifications enhance potency in SAR studies?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the indole 5-position to improve target binding. Methoxyethyl or pyridyl groups on the acetamide side chain enhance solubility and bioavailability .

- Stereochemical Effects : Synthesize enantiomers via chiral catalysts (e.g., BINOL-phosphates) and compare activity in kinase inhibition assays .

Q. How can pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed?

- Methodological Answer :

- Prodrug Design : Link the acetamide to a cleavable ester (e.g., pivaloyloxymethyl) to enhance intestinal absorption.

- Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility. Validate with in vivo PK studies (rodent models) and LC-MS/MS plasma analysis .

Q. How should researchers resolve contradictions in biological data (e.g., variable IC₅₀ across assays)?

- Methodological Answer :

Assay Validation : Ensure consistency in cell passage number, serum concentration, and incubation time.

Orthogonal Confirmation : Cross-check cytotoxicity with clonogenic assays or 3D tumor spheroid models.

Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess inter-experimental variability. Address batch effects (e.g., reagent lot differences) via standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.